

The Pharmacological Profile of AZD9496: A Deep Dive into a Novel Oral SERD

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Compound of Interest

Compound Name: AZD9496 maleate

Cat. No.: B11931611

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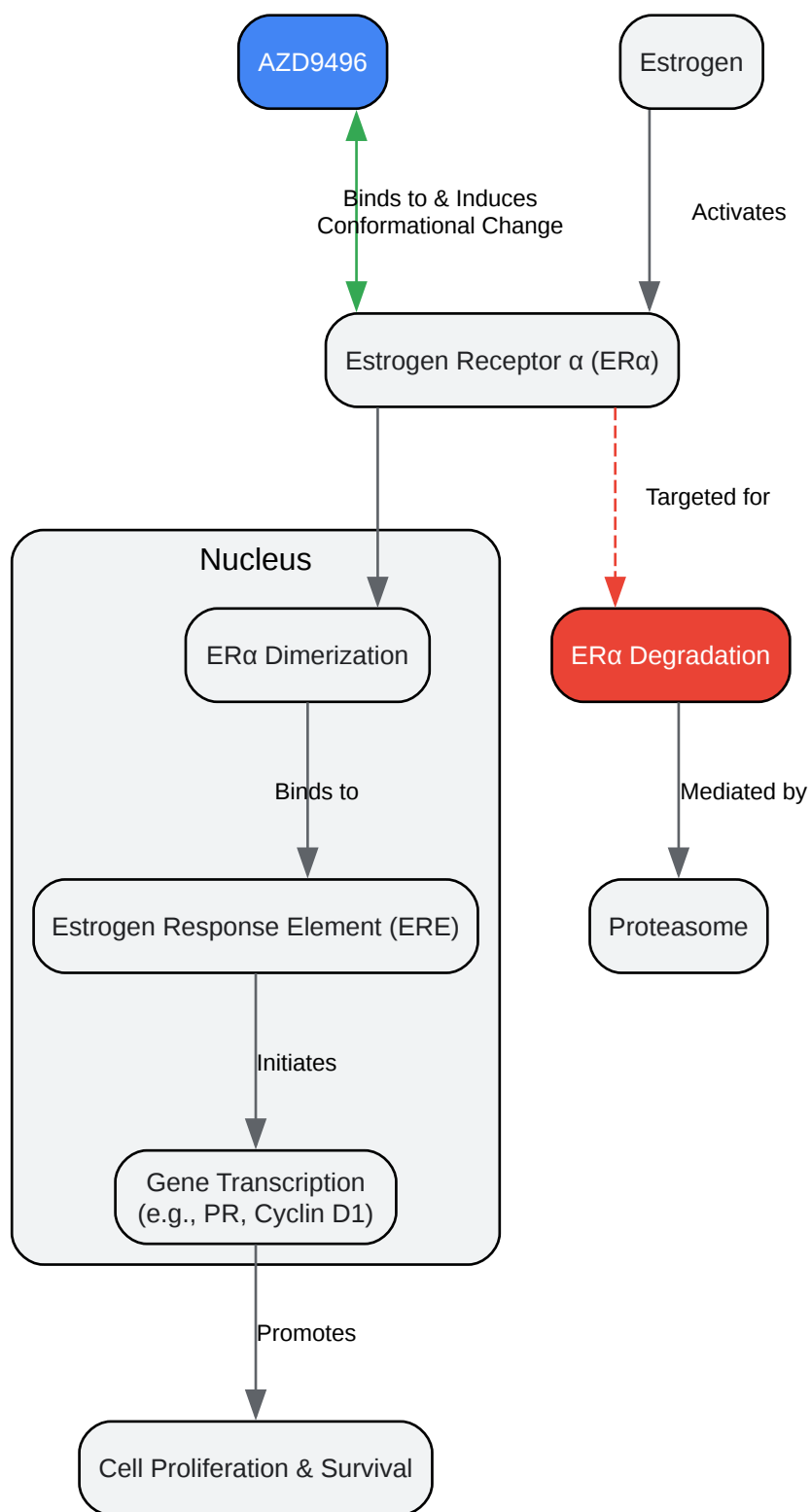
For Researchers, Scientists, and Drug Development Professionals

AZD9496 is a potent, orally bioavailable, non-steroidal selective estrogen receptor (ER) antagonist and downregulator (SERD) that has demonstrated significant anti-tumor activity in preclinical models of ER-positive breast cancer.^{[1][2][3]} This technical guide provides a comprehensive overview of the pharmacological profile of AZD9496, detailing its mechanism of action, in vitro and in vivo activity, pharmacokinetic properties, and clinical development.

Mechanism of Action

AZD9496 exerts its anti-cancer effects through a dual mechanism: it competitively binds to the estrogen receptor alpha (ER α) and induces its subsequent degradation.^{[1][4]} This dual action effectively blocks ER-mediated signaling pathways that are crucial for the growth and survival of ER-positive breast cancer cells.^[4] By promoting the degradation of the ER α protein, AZD9496 reduces the total cellular levels of the receptor, a key differentiator from selective estrogen receptor modulators (SERMs) like tamoxifen, which primarily act as competitive antagonists.^[1]

The binding of AZD9496 to the ER α ligand-binding domain (LBD) induces a conformational change that marks the receptor for proteasomal degradation.^[4] This leads to a profound and sustained inhibition of ER signaling, even in the presence of activating ESR1 mutations, which are a common mechanism of resistance to endocrine therapies.^{[1][3]}



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Caption: Mechanism of Action of AZD9496.

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for AZD9496, providing a comparative overview of its potency and activity.

Table 1: In Vitro Activity of AZD9496

Parameter	Assay	Cell Line	IC50 / EC50 (nM)	Reference
ER α Binding	Radioligand Binding Assay	-	0.82	[3] [5]
ER α Antagonism	ER-regulated gene expression	MCF-7	0.28	[3] [5]
ER α Downregulation	In-Cell Western	MCF-7	0.14	[3] [5]
Cell Growth Inhibition	Proliferation Assay	MCF-7	0.04	[5]

Table 2: Binding Kinetics of AZD9496 to ER α Ligand-Binding Domain (LBD)

Parameter	Value	Unit	Reference
Association Rate (kon)	Not explicitly stated	M-1s-1	
Dissociation Rate (koff)	0.00043	s-1	[1]
Dissociation Constant (Kd)	0.33	nM	[1]
Half-life (t1/2)	27 \pm 2	minutes	[1]

Table 3: Selectivity of AZD9496 for Nuclear Hormone Receptors

Receptor	IC50 (μM)	Reference
Androgen Receptor (AR)	30	[5]
Glucocorticoid Receptor (GR)	9.2	[5]
Progesterone Receptor (PR)	0.54	[5]

Table 4: In Vivo Efficacy of AZD9496 in Xenograft Models

Model	Dosing	Tumor Growth Inhibition	Reference
MCF-7 Xenograft	0.5 mg/kg, oral, daily	Significant	[1]
MCF-7 Xenograft	5 mg/kg, oral, daily	98% PR reduction	[1]
ESR1-mutant PDX (D538G)	25 mg/kg, oral, daily	66%	[1]
Pituitary Adenoma Xenograft	5 mg/kg, oral, daily	75%	[6]

Table 5: Pharmacokinetic Parameters of AZD9496

Species	Oral Bioavailability (F%)	Clearance	Volume of Distribution	Reference
Rat	63	Low	Low	[3]
Mouse	91	Higher	Low	[3]
Dog	74	Low	Low	[3]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ER α Ligand-Binding Assay

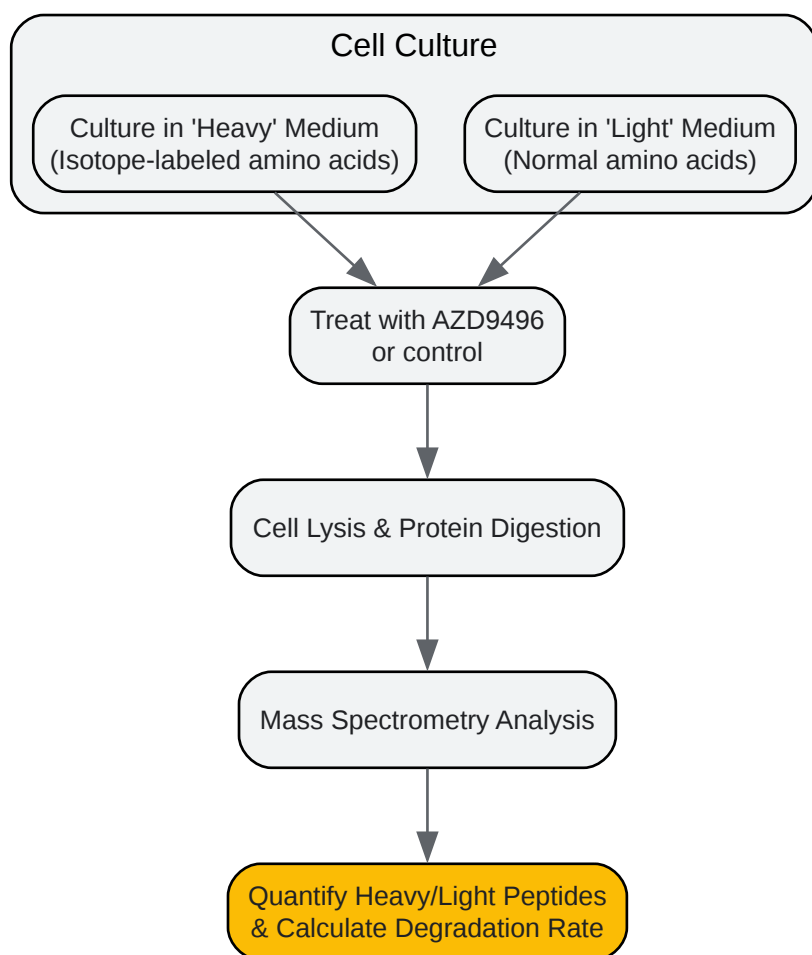
A competitive radioligand binding assay is performed using human recombinant full-length ER α .

- **Preparation:** A constant concentration of [3H]-estradiol is used as the radioligand. A series of dilutions of AZD9496 are prepared.
- **Incubation:** The radioligand, ER α , and varying concentrations of AZD9496 are incubated to allow for competitive binding to reach equilibrium.
- **Separation:** Bound and free radioligand are separated.
- **Quantification:** The amount of radioactivity bound to the ER α is measured using a scintillation counter.
- **Data Analysis:** The data is used to generate a competition curve, from which the IC₅₀ value (the concentration of AZD9496 that displaces 50% of the radioligand) is calculated.

SILAC (Stable Isotope Labeling with Amino Acids in Cell Culture) for ER α Degradation

This method is used to measure the rate of protein degradation.

- **Cell Culture:** MCF-7 cells are cultured in "heavy" medium containing stable isotope-labeled amino acids (e.g., ¹³C₆-lysine and ¹³C₆,¹⁵N₄-arginine) and "light" medium with normal amino acids until the heavy amino acids are fully incorporated into the proteome.
- **Treatment:** Cells are treated with AZD9496, fulvestrant, or a vehicle control (DMSO).
- **Cell Lysis and Protein Digestion:** Cells are lysed, and the proteins are extracted and digested into peptides.
- **Mass Spectrometry:** The peptide mixtures are analyzed by mass spectrometry to quantify the relative abundance of "heavy" and "light" ER α peptides over time.
- **Data Analysis:** The rate of degradation of the pre-existing "heavy" ER α and the synthesis of new "light" ER α are calculated to determine the effect of AZD9496 on ER α turnover.



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Caption: SILAC experimental workflow for protein degradation analysis.

BIAcore for Binding Kinetics

Surface plasmon resonance (SPR) is used to measure the real-time binding kinetics of AZD9496 to the ER α LBD.

- Immobilization: The ER α LBD is immobilized on a sensor chip.
- Binding: A solution of AZD9496 at a known concentration is flowed over the sensor chip, and the association is monitored in real-time.
- Dissociation: The AZD9496 solution is replaced with a buffer, and the dissociation of the compound from the ER α LBD is monitored.

- **Data Analysis:** The association (k_{on}) and dissociation (k_{off}) rate constants are calculated from the sensorgram data. The equilibrium dissociation constant (K_d) is determined from the ratio of k_{off}/k_{on} .

In-Cell Western for ER α and PR Measurement

This immunocytochemical assay quantifies protein levels within fixed cells.

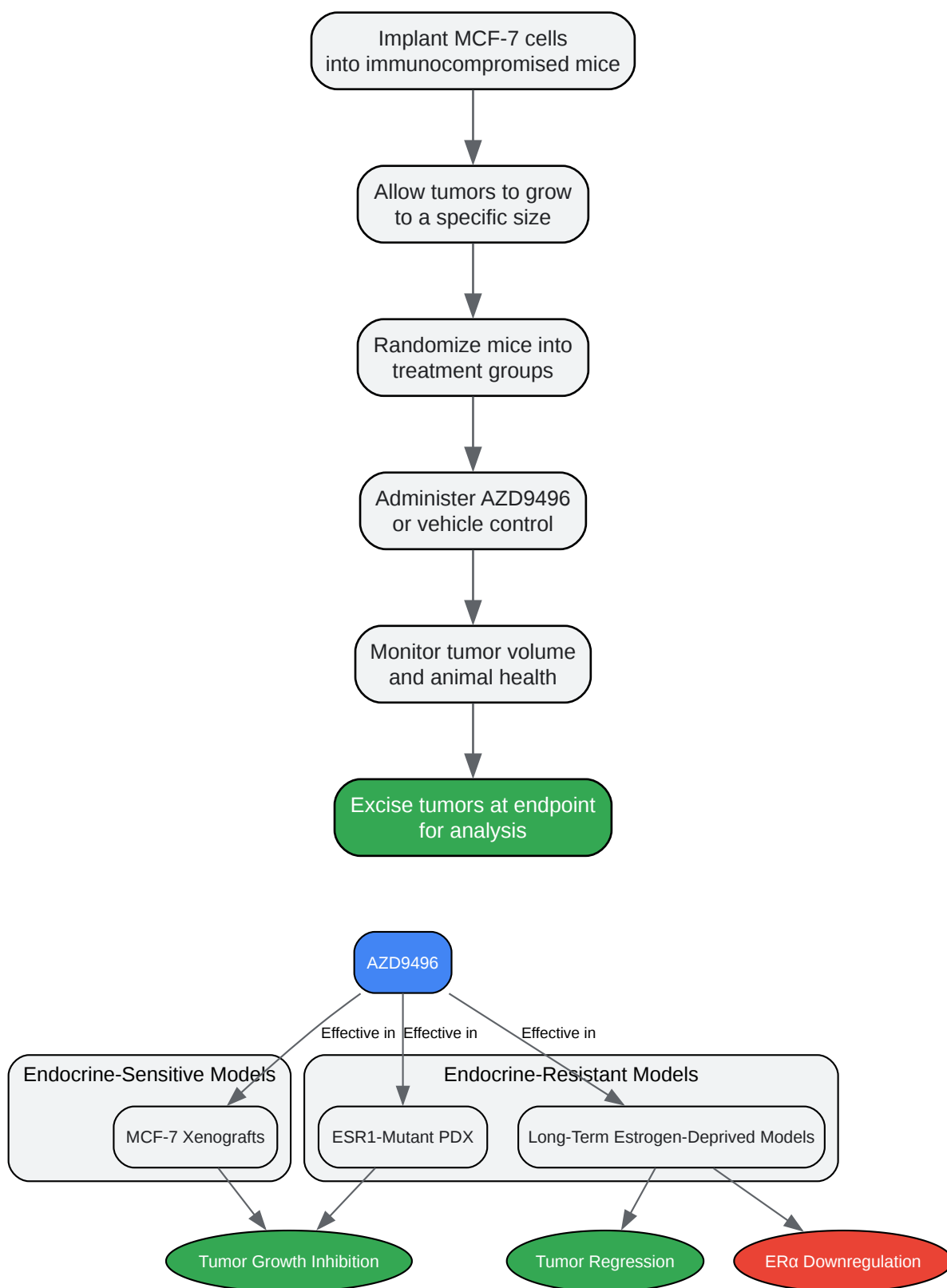
- **Cell Seeding and Treatment:** MCF-7 cells are seeded in a multi-well plate and treated with various concentrations of AZD9496.
- **Fixation and Permeabilization:** Cells are fixed and permeabilized to allow antibody entry.
- **Blocking:** Non-specific binding sites are blocked.
- **Antibody Incubation:** Cells are incubated with primary antibodies specific for ER α and Progesterone Receptor (PR), followed by incubation with fluorescently labeled secondary antibodies.
- **Imaging and Quantification:** The plate is imaged using an infrared imaging system, and the fluorescence intensity, which is proportional to the protein amount, is quantified.

MCF-7 Xenograft Model

This in vivo model assesses the anti-tumor efficacy of AZD9496.

- **Cell Implantation:** MCF-7 cells are implanted subcutaneously into the flank of immunocompromised mice (e.g., nude or SCID). Estrogen pellets are often implanted to support tumor growth.
- **Tumor Growth:** Tumors are allowed to grow to a palpable size.
- **Treatment:** Mice are randomized into treatment groups and dosed with AZD9496 (orally) or a vehicle control.
- **Monitoring:** Tumor volume is measured regularly using calipers. Animal body weight and general health are also monitored.

- **Endpoint Analysis:** At the end of the study, tumors are excised, weighed, and may be used for further analysis, such as Western blotting for ER α and PR levels.

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